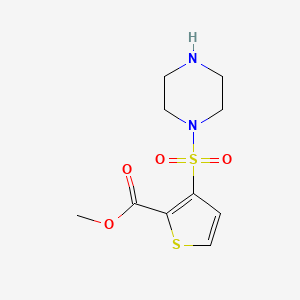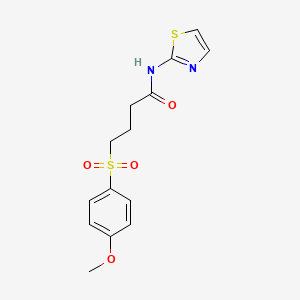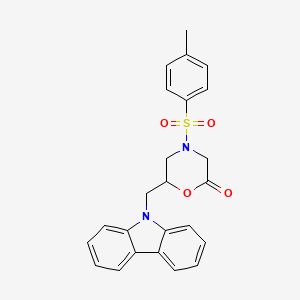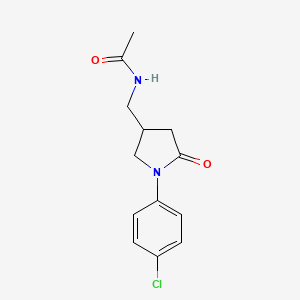
Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCNCC2 .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Analytical Methodologies
Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate and its derivatives are utilized in the development of sensitive and selective methods for environmental monitoring. For instance, a method leveraging metal-organic frameworks for dispersive solid-phase extraction, coupled with ultra-high performance liquid chromatography-tandem mass spectrometry, has been established for extracting phenoxy carboxylic acids from environmental water samples. This method employs labeling of analytes with derivatives similar to this compound, demonstrating good linearity, low detection limits, and high precision and recovery rates in environmental water analysis (Ji et al., 2019).
Anticancer and Antibacterial Activities
Derivatives of this compound have been synthesized and evaluated for their biological activities. For example, thiophene-2-carboxaldehyde derivatives have shown promising antibacterial and antifungal activities and are considered less toxic, making them potential candidates for further pharmacological studies. Their binding to carrier proteins such as Human Serum Albumin (HSA) has been explored through optical spectroscopic, anticancer, and docking studies, indicating their potential in therapeutic applications (Shareef et al., 2016).
Industrial Applications and Solvent Recovery
In the industrial context, this compound derivatives are involved in processes such as the recovery of acetic acid from industrial effluents. The challenge of recovering acetic acid due to the presence of various components in the effluent has been addressed by employing techniques like extraction, showing that acetic acid can be effectively recovered and reused, highlighting the compound's role in improving industrial solvent recovery processes (Tian-gui, 2006).
Pharmaceutical Research and Development
In pharmaceutical research, this compound derivatives are crucial in the synthesis and development of new drug candidates. For instance, Dieckmann cyclization routes have been explored to form piperazine-2,5-diones from similar substructures, which are significant in the development of pharmaceuticals. This highlights the compound's versatility in facilitating innovative synthetic routes for potential therapeutic agents (Aboussafy & Clive, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-piperazin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-16-10(13)9-8(2-7-17-9)18(14,15)12-5-3-11-4-6-12/h2,7,11H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRZGREVONVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839668.png)


![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2839673.png)


![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)



![1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester](/img/structure/B2839685.png)

![8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839689.png)